An In-depth Technical Guide to 5-Oxo-3-phenylpyrrolidine-3-carboxylic acid: A Privileged Scaffold in Medicinal Chemistry
An In-depth Technical Guide to 5-Oxo-3-phenylpyrrolidine-3-carboxylic acid: A Privileged Scaffold in Medicinal Chemistry
Introduction: The Significance of the Pyrrolidinone Core
The pyrrolidinone ring system is a cornerstone of numerous natural products and pharmacologically active compounds, making it a "privileged scaffold" in the field of drug discovery.[1][2] Its rigid, five-membered lactam structure provides a well-defined three-dimensional arrangement for appended functional groups, facilitating precise interactions with biological targets. Within this important class of heterocycles, 5-Oxo-3-phenylpyrrolidine-3-carboxylic acid emerges as a particularly valuable building block. The strategic placement of a phenyl group and a carboxylic acid at the C3 position offers a unique combination of steric, electronic, and functional properties, paving the way for the synthesis of a diverse array of complex molecular architectures.
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of 5-Oxo-3-phenylpyrrolidine-3-carboxylic acid, tailored for researchers, scientists, and professionals in drug development.
Molecular Structure and Physicochemical Properties
The structure of 5-Oxo-3-phenylpyrrolidine-3-carboxylic acid is characterized by a central pyrrolidin-2-one ring with a phenyl and a carboxylic acid group geminally substituted at the C3 position. The presence of a stereocenter at C3 implies that the molecule can exist as a racemic mixture of (R) and (S) enantiomers.
Caption: Chemical Structure of 5-Oxo-3-phenylpyrrolidine-3-carboxylic acid.
Table 1: Physicochemical Properties of 5-Oxo-3-phenylpyrrolidine-3-carboxylic acid
| Property | Value | Source(s) |
| CAS Number | 58024-63-8 | [3] |
| Molecular Formula | C₁₁H₁₁NO₃ | [4] |
| Molecular Weight | 205.21 g/mol | [4] |
| Appearance | White to off-white powder/solid | [5][6] |
| Melting Point | 228-229 °C | [5] |
| pKa (predicted) | ~4.5 (Carboxylic Acid) | Inferred from similar structures[3] |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF) and aqueous base. Limited solubility in water and nonpolar organic solvents. | Inferred from structure |
Synthesis of 5-Oxo-3-phenylpyrrolidine-3-carboxylic acid
The most common and direct route to N-substituted 5-oxopyrrolidine-3-carboxylic acids involves the condensation of itaconic acid with a primary amine.[7][8] For the synthesis of the N-unsubstituted title compound, a variation of this method can be employed, followed by deprotection if a protecting group strategy is used. A plausible and efficient synthesis is outlined below.
Synthetic Workflow
Caption: Synthetic workflow for 5-Oxo-1-phenylpyrrolidine-3-carboxylic acid.
Experimental Protocol
Materials:
-
Itaconic acid
-
Aniline
-
High-boiling point solvent (e.g., ethylene glycol, Dowtherm A)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of itaconic acid and aniline in a high-boiling point solvent.
-
Reaction: Heat the mixture to reflux (typically 140-165 °C) for 4-6 hours.[8] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a beaker of cold water, which should precipitate the crude product.
-
Filter the solid and wash with cold water.
-
To purify, dissolve the crude solid in an aqueous solution of sodium hydroxide.
-
Wash the aqueous solution with ethyl acetate to remove any non-acidic impurities.
-
Acidify the aqueous layer with hydrochloric acid to precipitate the purified product.
-
-
Isolation and Drying:
-
Filter the purified solid and wash with cold water until the washings are neutral.
-
Dry the product under vacuum to yield 5-Oxo-1-phenylpyrrolidine-3-carboxylic acid as a solid.
-
Note: While this protocol describes the synthesis of the N-phenyl derivative, the synthesis of the title compound (with an NH in the ring) would require a different strategy, likely involving a protected amine or a different cyclization precursor, followed by a deprotection step. However, the N-phenyl derivative is a common precursor for further functionalization.[9]
Spectroscopic Characterization (Predicted)
¹H NMR (400 MHz, DMSO-d₆):
-
δ 12.0-13.0 ppm (br s, 1H): Carboxylic acid proton (-COOH).
-
δ 7.2-7.6 ppm (m, 5H): Aromatic protons of the phenyl ring.
-
δ 3.8-4.0 ppm (m, 2H): Methylene protons adjacent to the nitrogen (-N-CH₂-).
-
δ 2.6-3.0 ppm (m, 2H): Methylene protons of the pyrrolidinone ring (-CH₂-CO-).
-
δ ~3.5 ppm (m, 1H): Methine proton at C3 (-CH-COOH).
¹³C NMR (100 MHz, DMSO-d₆):
-
δ ~175 ppm: Carbonyl carbon of the carboxylic acid.
-
δ ~172 ppm: Carbonyl carbon of the lactam.
-
δ ~135-140 ppm: Quaternary carbon of the phenyl ring attached to the pyrrolidinone.
-
δ ~120-130 ppm: Carbons of the phenyl ring.
-
δ ~50 ppm: Methylene carbon adjacent to the nitrogen.
-
δ ~45-50 ppm: Methine carbon at C3.
-
δ ~35 ppm: Methylene carbon at C4.
Infrared (IR) Spectroscopy (KBr, cm⁻¹):
-
3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid, overlapping with N-H stretch if present.
-
~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.
-
~1680 cm⁻¹ (strong): C=O stretch of the lactam.
-
~1600, 1495 cm⁻¹: C=C stretching of the aromatic ring.
Applications in Drug Discovery and Medicinal Chemistry
The 5-Oxo-3-phenylpyrrolidine-3-carboxylic acid scaffold is a versatile starting material for the synthesis of a wide range of biologically active molecules. Its derivatives have shown promise in several therapeutic areas.
Antimicrobial Agents
Derivatives of 5-oxopyrrolidine-3-carboxylic acid have been investigated for their antibacterial and antifungal properties.[8][10] The core structure can be functionalized to interact with specific microbial targets. For instance, the synthesis of Mannich bases from 5-oxo-1-phenylpyrrolidine-3-carboxylic acid has yielded compounds with activity against Gram-positive and Gram-negative bacteria.[9]
Anticancer Agents
The pyrrolidinone scaffold is present in several natural products with anticancer activity.[2] Synthetic derivatives of 5-oxopyrrolidine-3-carboxylic acid have been designed and evaluated as potential anticancer agents, with some compounds showing potent cytotoxic effects against various cancer cell lines.[10]
Enzyme Inhibitors
The rigid structure of the pyrrolidinone ring makes it an excellent scaffold for designing enzyme inhibitors. For example, derivatives have been explored as inhibitors of BACE-1, an enzyme implicated in Alzheimer's disease, and as inhibitors of matrix metalloproteinases (MMPs), which are involved in inflammation and cancer progression.[2]
Central Nervous System (CNS) Active Agents
The pyrrolidinone core is also found in nootropic drugs and other CNS-active compounds. The ability to introduce various substituents on the 5-Oxo-3-phenylpyrrolidine-3-carboxylic acid framework allows for the modulation of properties like lipophilicity and polarity, which are crucial for blood-brain barrier penetration. Recent patent literature has described 5-oxopyrrolidine-3-carboxamides as inhibitors of the Nav1.8 sodium channel, a target for the treatment of pain.[12]
Conclusion and Future Perspectives
5-Oxo-3-phenylpyrrolidine-3-carboxylic acid is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the presence of multiple functionalization points—the carboxylic acid, the phenyl ring, and the lactam nitrogen—provide a rich platform for the generation of diverse chemical libraries. While much of the existing research has focused on its derivatives, the core scaffold itself holds significant potential.
Future research in this area will likely focus on the stereoselective synthesis of enantiomerically pure 5-Oxo-3-phenylpyrrolidine-3-carboxylic acid to investigate the differential biological activities of its (R) and (S) forms. Furthermore, the exploration of this scaffold in new therapeutic areas, driven by computational modeling and high-throughput screening, is expected to uncover novel bioactive compounds with improved efficacy and safety profiles. The continued investigation of this "privileged scaffold" will undoubtedly contribute to the advancement of drug discovery and development.
References
- Devi, P., Bishnoi, A., Srivastava, K., Kumar, S., Srivastava, A., & Fatma, S. (2019). Synthesis and Biological Evaluation of Novel 5-Oxo-1-Phenylpyrrolidine-3-Carboxylic Acid Analogs. Drug Research, 69(05), 271-276.
- Devi, P., Bishnoi, A., Srivastava, K., Kumar, S., Srivastava, A., & Fatma, S. (2018). Synthesis and Biological Evaluation of Novel 5-Oxo-1-Phenylpyrrolidine-3-Carboxylic Acid Analogs. Drug Research.
- Kavala, V., et al. (2024). Synthesis of 5-oxo-1-[4-(aminosulfonyl)phenyl]pyrrolidine-3-carboxylic acids. Request PDF.
- Gudelis, A., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5035.
- Serkov, S. A., et al. (2024). Synthesis of 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids. Request PDF.
- Sigma-Aldrich. 5-Oxo-1-phenylpyrrolidine-3-carboxylic acid.
- Sigma-Aldrich. 5-oxo-3-phenylpyrrolidine-3-carboxylic acid.
- MedChemExpress. (R)-Pyrrolidine-3-carboxylic acid.
- Santa Cruz Biotechnology. 5-Oxo-1-phenylpyrrolidine-3-carboxylic acid.
- Arasappan, A., et al. (2021). 5-Oxopyrrolidine-3-carboxamides as Nav1.8 Inhibitors for Treating Pain Disorders, Cough Disorders, and Acute and Chronic Itch Disorders. ACS Medicinal Chemistry Letters.
- ChemicalBook. (1'S, 3S)-1-(1'-phenylethyl)-5-oxo-3-pyrrolidine carboxylic acid.
- Nagasree, K., et al. (2022). Investigation of 2-oxopyrrolidine 5-carboxylic acid amides derivatives as potential anti-tubercular agents based on the.
- Valavi, G., et al. (2022). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 27(21), 7589.
- Ningbo Inno Pharmchem Co.,Ltd. (2024).
- Desai, P. S., et al. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. RASAYAN Journal of Chemistry, 13(2), 1054-1062.
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